molecular formula C22H14BrClO3 B3035255 [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate CAS No. 306732-32-1

[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate

Cat. No.: B3035255
CAS No.: 306732-32-1
M. Wt: 441.7 g/mol
InChI Key: JEWPSEJNRQZJKS-VGOFMYFVSA-N
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Description

[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromophenyl group, a chlorobenzoate group, and an enone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate typically involves a multi-step process:

    Formation of the enone linkage: This step involves the aldol condensation of 4-bromobenzaldehyde with acetophenone under basic conditions to form (E)-3-(4-bromophenyl)-3-oxoprop-1-enylbenzene.

    Esterification: The resulting enone is then esterified with 2-chlorobenzoic acid in the presence of a suitable catalyst, such as sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC), to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the enone linkage, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction of the enone linkage can yield saturated ketones or alcohols, depending on the reducing agent used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

    Oxidation: Epoxides, carboxylic acids, or ketones.

    Reduction: Saturated ketones or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.

Biology and Medicine

    Drug Development: Due to its structural features, the compound can be explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory or anticancer agents.

    Biological Probes: It can be used as a probe to study enzyme interactions or cellular pathways.

Industry

    Coatings and Adhesives: The compound’s reactivity makes it suitable for use in the formulation of specialty coatings and adhesives.

    Sensors: It can be used in the development of chemical sensors due to its ability to undergo specific reactions with target analytes.

Mechanism of Action

The mechanism by which [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The enone linkage can act as a Michael acceptor, allowing the compound to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.

Comparison with Similar Compounds

Similar Compounds

    [4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl] 2-bromobenzoate: Similar structure but with different halogen substitutions.

    [4-[(E)-3-(4-fluorophenyl)-3-oxoprop-1-enyl]phenyl] 2-iodobenzoate: Another analog with different halogen atoms.

Uniqueness

The unique combination of bromophenyl and chlorobenzoate groups in [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications that other similar compounds may not fulfill.

Biological Activity

The compound [4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate, with the CAS number 400081-35-8, belongs to a class of organic compounds that have garnered attention for their potential biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, analgesic, and anti-inflammatory properties through various studies and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H16BrClO2C_{24}H_{16}BrClO_2, with a molecular weight of 435.29 g/mol. The presence of bromine and chlorine substituents may contribute to its biological activities by enhancing lipophilicity and interaction with biological membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of compounds related to this compound. A screening of newly synthesized N-(substituted phenyl)-2-chloroacetamides demonstrated that halogenated phenyl rings significantly enhance antimicrobial efficacy against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound TypeTarget OrganismActivity Level
N-(4-chlorophenyl) chloroacetamideS. aureusEffective
N-(4-bromophenyl) chloroacetamideE. coliModerate
N-(3-bromophenyl) chloroacetamideC. albicansLess Effective

The studies indicate that the position of substituents on the phenyl ring plays a crucial role in determining the antimicrobial activity, with certain configurations exhibiting higher effectiveness due to better membrane penetration .

Analgesic Activity

In a separate investigation, derivatives containing similar structural motifs were assessed for analgesic properties using pharmacological tests like the writhing test and hot plate test. The findings suggested that compounds with a methoxy group exhibited notable analgesic activity, potentially due to their ability to inhibit pain-related pathways .

Table 2: Analgesic Activity Results

CompoundTest MethodObserved Activity
Oxazolones with MethoxyWrithing TestHigh
Oxazolones without SubstituentsHot Plate TestLow

Molecular docking studies further indicated that these compounds could effectively bind to targets involved in pain modulation, suggesting their potential as analgesics .

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has also been explored, particularly focusing on their inhibition of COX enzymes. Certain derivatives showed IC50 values lower than those of established drugs like celecoxib, indicating promising anti-inflammatory properties .

Table 3: COX Inhibition Comparison

CompoundCOX Inhibition (IC50 μM)Comparison Drug (Celecoxib)
4-Hydroxy-benzylidene derivative0.0240.05
4-N,N-dimethylaminobenzylidene derivative0.0190.05

Case Studies

Several case studies have highlighted the effectiveness of structurally similar compounds in clinical settings. For instance, a study on oxazolones demonstrated their low toxicity and significant analgesic effects in animal models, making them suitable candidates for further development as therapeutic agents .

Properties

IUPAC Name

[4-[(E)-3-(4-bromophenyl)-3-oxoprop-1-enyl]phenyl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14BrClO3/c23-17-10-8-16(9-11-17)21(25)14-7-15-5-12-18(13-6-15)27-22(26)19-3-1-2-4-20(19)24/h1-14H/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWPSEJNRQZJKS-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=CC(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=C/C(=O)C3=CC=C(C=C3)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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